molecular formula C19H22FN3O3 B136134 格雷帕霉素 CAS No. 146863-02-7

格雷帕霉素

货号 B136134
CAS 编号: 146863-02-7
分子量: 359.4 g/mol
InChI 键: AIJTTZAVMXIJGM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Grepafloxacin starts with the conversion of the carboxylic acid to its dimethyloxazoline derivative by reaction with the aminomethyl propanol . Lithium diisopropylamide (LDA) then removes a proton from the 8 position; treatment of that anion with trimethylsilyl iodide leads to the silylated intermediate .


Molecular Structure Analysis

Grepafloxacin has a molecular formula of C19H22FN3O3 . A comparison of the structure of ciprofloxacin and grepafloxacin shows that the two compounds are similar, with two exceptions: grepafloxacin has a methyl group at the 5 position and a methyl group attached to the 7-piperazinyl substituent . At the 1 position, both compounds have a cyclopropyl group, which is important for potency .


Chemical Reactions Analysis

Grepafloxacin exerts its antibacterial activity by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, essential enzymes for duplication, transcription, and repair of bacterial DNA . It has in vitro activity against a wide range of gram-positive and gram-negative aerobic microorganisms, as well as some atypical microorganisms .


Physical And Chemical Properties Analysis

Grepafloxacin is a water-soluble fluoroquinolone . It is rapidly and extensively absorbed following oral administration . The absolute bioavailability is approximately 70% . It is primarily metabolized in the liver via CYP1A2 and CYP3A4 .

科学研究应用

1. 抗炎特性

格雷帕霉素是一种氟喹诺酮类抗菌剂,已被证明可以抑制肿瘤坏死因子-α 刺激的人气道上皮细胞中的白细胞介素-8 (IL-8) 表达。这表明它在控制慢性气道炎性疾病中具有潜在作用 (桥本等人,1999)

2. 抑制细胞因子产生

体外研究表明,格雷帕霉素抑制白细胞介素 IL-1α、IL-1β 的产生以及脂多糖刺激的人外周血细胞中包括 TNFα、IL-6 和 IL-8 在内的几种细胞因子的表达。这表明它在基因转录水平上的抑制作用 (小野等人,2000)

3. 对呼吸道病原体的杀菌活性

格雷帕霉素对肺炎链球菌表现出优异的体外活性,对流感嗜血杆菌和卡他莫拉菌的疗效增强。它对革兰氏阴性菌保持活性,并对革兰氏阳性病原体表现出增强的活性 (Daschner 等人,1999)

4. 微生物学特性

它的特点是在 7 位有一个甲基取代的哌嗪,对链球菌、葡萄球菌、呼吸道革兰氏阴性病原体和性传播疾病病原体具有很强的活性。格雷帕霉素还对非典型呼吸道病原体表现出活性 (Marriott,1998)

5. 组织渗透性和药代动力学

药代动力学研究表明,格雷帕霉素具有很大的分布容积,并集中在肺泡巨噬细胞、支气管粘膜和上皮衬液中,表明它对呼吸道感染有效 (Wise,1998)

6. 对肺炎链球菌靶向特异性的作用

格雷帕霉素是环丙沙星的衍生物,它优先通过肺炎链球菌中的促旋酶发挥作用。格雷帕霉素中 5-甲基的存在有利于肺炎链球菌中的促旋酶而不是其他靶点 (Morris 等人,2002)

7. 与人中性粒细胞的相互作用

研究表明,格雷帕霉素引发中性粒细胞呼吸爆发并影响中性粒细胞功能,表明它在调节免疫反应中具有潜在作用 (Niwa 等人,2002)

安全和危害

Grepafloxacin was withdrawn from the US market in 1999 due to associations with QTc prolongation and adverse cardiovascular events . If serious side effects occur, such as an allergic reaction, irregular or slow heartbeats, repeated fainting, seizures, confusion or hallucinations, liver damage, or muscle or joint pain, it is advised to stop taking grepafloxacin and seek emergency medical attention .

属性

IUPAC Name

1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJTTZAVMXIJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048321
Record name Grepafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Grepafloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014509
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.32e-01 g/L
Record name Grepafloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014509
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Grepafloxacin exerts its antibacterial activity by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, essential enzymes for duplication, transcription, and repair of bacterial DNA.
Record name Grepafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00365
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Grepafloxacin

CAS RN

119914-60-2
Record name Grepafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119914-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Grepafloxacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119914602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Grepafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00365
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Grepafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Grepafloxacin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GREPAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1M1U2HC31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Grepafloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014509
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Grepafloxacin
Reactant of Route 2
Reactant of Route 2
Grepafloxacin
Reactant of Route 3
Reactant of Route 3
Grepafloxacin
Reactant of Route 4
Grepafloxacin
Reactant of Route 5
Reactant of Route 5
Grepafloxacin
Reactant of Route 6
Grepafloxacin

Citations

For This Compound
6,150
Citations
AJ Wagstaff, JA Balfour - Drugs, 1997 - Springer
… in the relative potency of grepafloxacin compared with ciprofloxacin as resistance to ciprofloxacin increased.Uf In this study it was suggested that grepafloxacin may be affected to a …
Number of citations: 69 link.springer.com
R Stahlmann, R Schwabe - The Journal of antimicrobial …, 1997 - academic.oup.com
… Preclinical investigations with grepafloxacin showed that its toxicological profile is similar to … of grepafloxacin was relatively weak and similar to that of ciprofloxacin. Grepafloxacin did …
Number of citations: 74 academic.oup.com
A Lubasch, I Keller, K Borner, P Koeppe… - Antimicrobial agents …, 2000 - Am Soc Microbiol
In an open, randomized, six-period crossover study, the pharmacokinetics of ciprofloxacin, gatifloxacin, grepafloxacin, levofloxacin, moxifloxacin, and trovafloxacin were compared after …
Number of citations: 288 journals.asm.org
C Efthymiopoulos - The Journal of antimicrobial chemotherapy, 1997 - academic.oup.com
… Grepafloxacin is a fluoroquinolone antibiotic which is rapidly absorbed in … Grepafloxacin is eliminated primarily through metabolism … Grepafloxacin plasma concentrations increase …
Number of citations: 46 academic.oup.com
H Lode, F Vogel, W Elies - Clinical therapeutics, 1999 - Elsevier
… Grepafloxacin is a fluoroquinolone antibiotic developed primarily for the treatment of … treated with grepafloxacin. This review assesses the safety profile of grepafloxacin, incorporating …
Number of citations: 29 www.sciencedirect.com
B Wiedemann, P Heisig - The Journal of antimicrobial …, 1997 - academic.oup.com
… Grepafloxacin is a recently developed fluorinated quinolone … clinically available, grepafloxacin carries two additional methyl … and the kill kinetics of grepafloxacin will be reviewed and the …
Number of citations: 31 academic.oup.com
SK Spangler, S Bajaksouzian, MR Jacobs… - Antimicrobial agents …, 2000 - Am Soc Microbiol
The postantibiotic effect (PAE) (10× the MIC) and the postantibiotic sub-MIC effects (0.125, 0.25, and 0.5× the MIC) were determined for six compounds against 12 strains. Measurable …
Number of citations: 21 journals.asm.org
DC Hooper - Clinical microbiology and infection, 1998 - Elsevier
… relationships that relate to grepafloxacin. A comparison of ciprofloxacin and grepafloxacin shows that the two compounds are similar, with two exceptions: grepafloxacin has a methyl …
Number of citations: 14 www.sciencedirect.com
MS Marriott - Clinical microbiology and infection, 1998 - Elsevier
… to other fluoroquinolones remain susceptible to grepafloxacin. Grepafloxacin has potent in vitro … Grepafloxacin provides important improvements over older quinolones and over other …
Number of citations: 6 www.sciencedirect.com
HM Wexler, E Molitoris, SM Finegold - Diagnostic microbiology and …, 1994 - Elsevier
… species than did either grepafloxacin or fleroxacin. Grepafloxacin was more active than … The overall activity of grepafloxacin against anaerobes was marginally better than that of tier…
Number of citations: 15 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。